molecular formula C12H16O B13556948 1-(4-Isopropylphenyl)prop-2-en-1-ol

1-(4-Isopropylphenyl)prop-2-en-1-ol

Cat. No.: B13556948
M. Wt: 176.25 g/mol
InChI Key: URPGMEBASDNTMA-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of prop-2-en-1-ol, featuring an isopropyl group attached to the phenyl ring

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12-13H,1H2,2-3H3

InChI Key

URPGMEBASDNTMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)prop-2-en-1-ol can be synthesized through the aldol condensation of 4-isopropylbenzaldehyde and propanal. The reaction is typically catalyzed by inorganic bases such as potassium hydroxide or sodium methoxide. The reaction mixture is carefully controlled to prevent self-condensation of propanal .

Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Isopropylphenyl)prop-2-en-1-ol may involve the use of heterogeneous catalysts to improve yield and selectivity. For example, ruthenium on carbon (Ru/C) catalysts can be employed in the hydrogenation step to produce the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it to saturated alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed:

    Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.

    Reduction: Formation of 1-(4-isopropylphenyl)propan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Isopropylphenyl)prop-2-en-1-ol.

    1-(4-Isopropylphenyl)propan-1-ol: A reduced form of the compound.

    Cyclamen aldehyde: Structurally related and used in fragrance production.

Uniqueness: 1-(4-Isopropylphenyl)prop-2-en-1-ol is unique due to its specific structural features, including the presence of both an isopropyl group and a prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

1-(4-Isopropylphenyl)prop-2-en-1-ol, also known as 3-(4-isopropylphenyl)-2-propen-1-ol, is an organic compound classified as an allylic alcohol. This compound features a propenyl chain with a hydroxyl group and a phenyl ring substituted with an isopropyl group. Its molecular formula is C15_{15}H18_{18}O, with a molecular weight of approximately 194.29 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that 1-(4-Isopropylphenyl)prop-2-en-1-ol exhibits several potential biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Interaction studies have demonstrated that it can bind to specific enzymes and proteins, leading to inhibition or modulation of relevant biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
AnticancerInhibits growth in cancer cell lines
Enzyme InhibitionBinds to enzymes affecting metabolic pathways

The biological mechanisms underlying the activities of 1-(4-Isopropylphenyl)prop-2-en-1-ol involve interactions with specific biomolecules within biological systems. These interactions can lead to significant biochemical effects such as:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
  • Modulation of Oxidative Stress : By scavenging free radicals, it protects cells from oxidative damage.

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-(4-Isopropylphenyl)prop-2-en-1-ol on various cancer cell lines, including breast and leukemia cells. The results demonstrated that the compound exhibited significant cytotoxicity with IC50_{50} values ranging from 10 µM to 20 µM across different cell types. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit the activity of certain kinases involved in cancer progression, further supporting its role in anticancer strategies. The binding affinity was measured using molecular docking studies, revealing promising interactions with target enzymes.

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